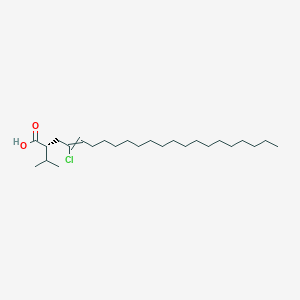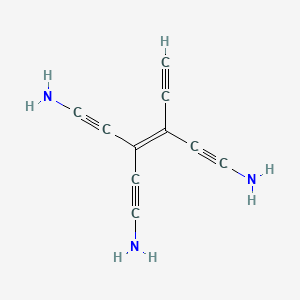
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine is a complex organic compound characterized by multiple ethynyl and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic addition of ynamides to acyl chlorides, catalyzed by copper(I) iodide. This method provides high yields and regioselectivity . The reaction conditions often include room temperature and the use of ethyl chloroformate as an activating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting amino groups to halides.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π interactions, while the amino groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)pyridine: Another compound with amino groups and a pyridine ring.
3-Aminooxetanes: Compounds with similar amphoteric properties.
Indole derivatives: Compounds with a similar aromatic structure and biological activity
Uniqueness
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine is unique due to its multiple ethynyl groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propiedades
Número CAS |
823813-97-4 |
|---|---|
Fórmula molecular |
C10H7N3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
3-(2-aminoethynyl)-4-ethynylhex-3-en-1,5-diyne-1,6-diamine |
InChI |
InChI=1S/C10H7N3/c1-2-9(3-6-11)10(4-7-12)5-8-13/h1H,11-13H2 |
Clave InChI |
NDDHQYIHTUXVQP-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=C(C#CN)C#CN)C#CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


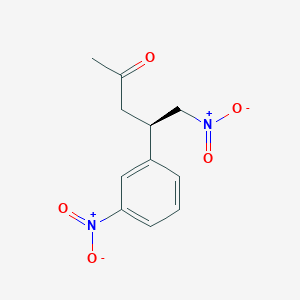
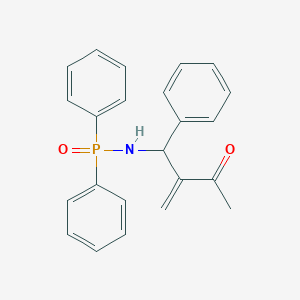
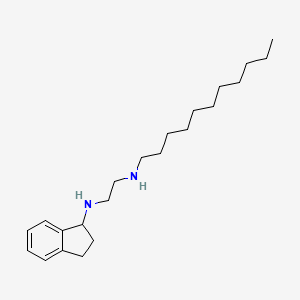

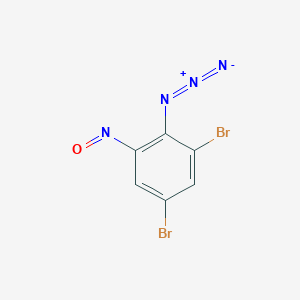
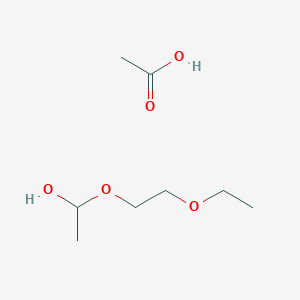
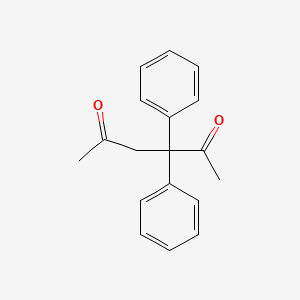
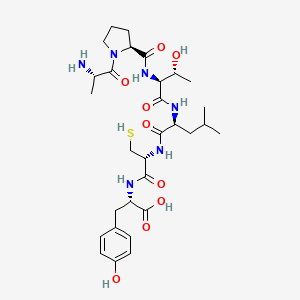
![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)
![Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14231380.png)
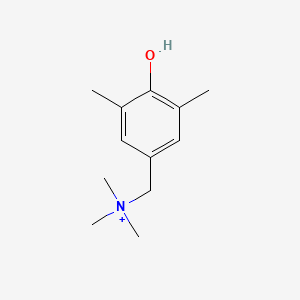
![N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14231389.png)
